Cardiolipin
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Overview
Description
. It was first isolated from beef hearts by Mary C. Pangborn in the 1940s . Cardiolipin plays a crucial role in mitochondrial function and is also present in the membranes of most bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized from phosphatidylglycerol and cytidinediphosphate-diacylglycerol in the inner mitochondrial membrane . The mature acyl chain composition of this compound is achieved through at least two remodeling mechanisms .
Industrial Production Methods: A novel method for isolating this compound from beef heart involves a one-step solvent fractionation of the tissue total lipid extract . The this compound is then purified by gel filtration on Sephadex LH-20 followed by column chromatography on bicarbonate-treated silicic acid . Another method involves the hydrolysis of this compound with phospholipase A2 in methanol to produce monolysothis compound .
Chemical Reactions Analysis
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized this compound.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles under basic conditions.
Major Products:
Oxidation: Oxidized this compound species.
Reduction: Reduced this compound species.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Cardiolipin has a wide range of applications in scientific research:
Mechanism of Action
Cardiolipin exerts its effects by interacting with and stabilizing various mitochondrial proteins and enzyme complexes involved in energy production . It plays a central role in the organization of the electron transport chain and ATP production . Additionally, this compound is involved in mitochondrial membrane morphology, stability, and dynamics .
Comparison with Similar Compounds
Cardiolipin is unique due to its four acyl chains and its exclusive localization in the inner mitochondrial membrane . Similar compounds include:
Phosphatidylglycerol: A precursor in the synthesis of this compound.
Phosphatidylcholine: Another phospholipid found in mitochondrial membranes but with different structural and functional properties.
Phosphatidylethanolamine: Similar in structure but lacks the unique four acyl chains of this compound.
This compound’s unique structure and function make it a critical component in mitochondrial biology and a valuable target for scientific research and therapeutic development.
Properties
IUPAC Name |
disodium;[3-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-oxidophosphoryl]oxy-2-hydroxypropyl] 2,3-di(octadeca-9,12-dienoyloxy)propyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSPNIOCEDOHGS-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H140Na2O17P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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